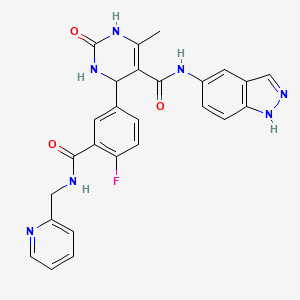

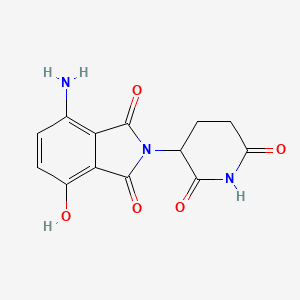

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2

描述

Typically, the description of a molecule includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the molecule. It may involve multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the molecule undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy may be used.科学研究应用

抗菌和溶血活性

研究表明,含有Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2和类似结构的肽具有显著的抗菌活性。这些肽,如Ac-(Aib-Arg-Aib-Leu)n-NH2,已被研究其抗菌和溶血活性,以及它们对酶降解的抵抗能力。它们的两性α-螺旋构象在其抗菌效果中起着关键作用(Zikou等,2007)。

细胞膜穿透

某些基于精氨酸的两性非肽,包括Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2结构的变体,已经证明能够有效穿透细胞膜。它们的螺旋结构和稳定性有助于其穿透细胞的能力(Yamashita et al., 2014)。

抑制血管生成

一种名为UPARANT的肽,包含类似于Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2的序列,已被证明能够抑制VEGF驱动的血管生成。其稳定性和对酶蛋白水解的抵抗力使其成为治疗过度血管生成驱动的疾病,如癌症和炎症的有希望的治疗药物(Carriero等,2014)。

气相肽链中的螺旋结构

对类似Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2的分子的研究为在气相中短肽链中螺旋结构的形成提供了见解。这种理解对于设计具有特定结构和功能性质的肽是至关重要(Brenner et al., 2007)。

增强荧光传感

在生物化学领域,类似于Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2的肽已被用于开发用于增强体外和活细胞中酶活性荧光传感的“智能”探针。这种应用对于生物研究和医学诊断具有重要意义(Liu & Liang, 2017)。

Aib残基在抗菌活性中的位置

Aib残基在类似于Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2的肽中的位置对其抗菌活性至关重要。这种肽的结构和功能之间的关系对于开发新的抗菌剂是重要的(Yamaguchi et al., 2002)。

膜通道形成

已经研究了含有Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2和相关序列的肽,以了解其形成膜通道的能力,这对于理解细胞信号传导和药物递送系统是相关的(Das et al., 1986)。

安全和危害

This involves understanding the safety precautions that need to be taken while handling the molecule, its toxicity, and its environmental impact.

未来方向

This involves predicting future research directions. It could involve developing more efficient synthesis methods, studying new reactions, or finding new applications for the molecule.

Please note that this is a general approach and the specific details would depend on the particular molecule. For “Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2”, you may need to consult scientific literature or databases for more specific information. If you have access to them, databases like PubMed for biomedical literature, SciFinder for chemical information, and Web of Science for various scientific disciplines could be helpful. If you’re affiliated with a university, you might have access to these resources through your institution’s library.

属性

IUPAC Name |

2-acetamido-N-[1-[[1-[(1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNFBDNDFFJJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)